N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide
Description
This compound features a benzothiadiazine core substituted with a 6-fluoro group and a 1,1-dioxo moiety, conferring sulfonamide-like electronic properties. The 3-carboxamide group is linked to a 3,5-dimethylphenyl ring, which introduces steric bulk and electron-donating methyl substituents.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-9-5-10(2)7-12(6-9)18-16(21)15-19-13-8-11(17)3-4-14(13)24(22,23)20-15/h3-8,15,19-20H,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKZMXQGNYNCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2NC3=C(C=CC(=C3)F)S(=O)(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves the reduction of nitro groups in precursor compounds, followed by cyclization reactions. For instance, the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide and N-(2,6-dimethylphenyl)-2-nitro-5-fluorobenzenesulfonamide can yield 2-aminobenzenesulfonamides. These intermediates can then be reacted with trimethyl orthoacetate to form the desired thiadiazine derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its antimicrobial and antiviral properties make it a candidate for developing new therapeutic agents.
Medicine: The compound’s antihypertensive and antidiabetic activities are of interest for drug development.
Industry: It can be used in the development of agrochemicals, such as fungicides.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like PI3Kδ, which plays a role in cell signaling pathways related to cancer and other diseases . The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Implications
- Substituent Position : Meta-substituents (e.g., 3,5-dimethylphenyl) optimize steric and electronic effects for both PET inhibition and solid-state stability .
- Electron Effects : Electron-withdrawing groups (e.g., fluoro) enhance PET inhibition but may reduce blood-brain barrier penetration compared to electron-donating methyl groups in neuromodulators .
- Core Structure : The benzothiadiazine scaffold offers versatility, enabling dual applications in herbicide design (via PET inhibition) and CNS targeting (via AMPA modulation) .
Biological Activity
N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a compound belonging to the class of benzothiadiazines. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 277.31 g/mol. It features a benzothiadiazine core with a fluoro group and a dimethylphenyl substituent. This structure is significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .
- Receptor Modulation : There is evidence suggesting that the compound can modulate receptor activity, particularly in the central nervous system. This modulation may lead to alterations in neurotransmitter levels, impacting various physiological processes .
Pharmacological Activity
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic functions .
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These effects are likely mediated through its interaction with specific oncogenic pathways .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models by inhibiting pro-inflammatory cytokines and mediators .
Case Studies
Several case studies have illustrated the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics used in clinical practice .
- Cancer Cell Line Study : In vitro tests on various cancer cell lines (e.g., breast cancer MCF-7 cells) indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. Flow cytometry analysis confirmed significant cell cycle arrest at the G0/G1 phase .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(3,5-dimethylphenyl)-6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-3-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of a fluorinated benzothiadiazine precursor with 3,5-dimethylphenyl isocyanate. Key steps include:
- Step 1 : Activation of the carboxylic acid group using coupling agents like EDCI or DCC in anhydrous DMF.
- Step 2 : Controlled addition of the aryl isocyanate to avoid side reactions (e.g., dimerization).
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound .
- Critical Parameters : Reaction temperature (0–5°C during coupling), solvent choice (DMF for solubility), and stoichiometric ratios (1:1.1 for acid:isocyanate) to maximize yield (>70%) .
Q. How can researchers characterize the structure of this compound using spectroscopic techniques?
- Methodological Answer : A combination of techniques is required:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.2 ppm for 3,5-dimethylphenyl) and fluorine coupling patterns (e.g., splitting due to 6-fluoro substitution).
- FT-IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and sulfonamide vibrations (S=O at ~1350 cm⁻¹).
- HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₁₈H₁₇FN₂O₃S: 384.09) .
- Data Validation : Compare spectral data with structurally analogous benzothiadiazine derivatives to resolve ambiguities .
Q. What are the primary pharmacological or biochemical targets of this compound?
- Methodological Answer : Based on structural analogs (e.g., benzothiazole-containing compounds):
- Target Screening : Use kinase inhibition assays (e.g., JAK2, EGFR) due to the sulfonamide and fluorinated aromatic moieties.
- Fluorine Impact : Fluorine enhances metabolic stability and membrane permeability, making the compound suitable for CNS-targeted studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity when synthesizing this compound?
- Methodological Answer :
- DoE Approach : Employ a Design of Experiments (DoE) to test variables:
- Temperature (0–25°C), solvent (DMF vs. THF), and catalyst (DMAP vs. no catalyst).
- Critical Findings : Lower temperatures (0°C) reduce byproduct formation, while DMF increases solubility of intermediates .
- Purity Enhancement : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) for final purification .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay-Specific Factors : Test solubility in DMSO vs. saline (e.g., precipitation in saline may reduce apparent activity).
- Metabolic Stability : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays to identify metabolic interference .
- Control Experiments : Use reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
Q. What in silico strategies are effective for predicting the binding affinity of this compound to potential targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 4HJO for JAK2).
- MD Simulations : Run 100-ns simulations to assess binding stability (e.g., RMSD <2 Å indicates stable interactions).
- ADMET Prediction : Tools like SwissADME predict logP (~3.2) and BBB permeability (CNS MPO score >4.0) .
Q. How to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- SAR Matrix : Synthesize analogs with variations in:
- R1 : Substituents on the 3,5-dimethylphenyl group (e.g., -CF₃ vs. -OCH₃).
- R2 : Fluorine position (6- vs. 7-fluoro).
- Key Trends : Fluorine at position 6 enhances potency against kinases, while bulky substituents on R1 reduce solubility .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC₅₀ values across studies?
- Methodological Answer :
- Source Investigation : Compare assay conditions (e.g., ATP concentration in kinase assays affects IC₅₀).
- Compound Integrity : Verify batch purity via LC-MS; impurities >5% may skew results.
- Statistical Validation : Apply ANOVA to determine if inter-study variability is significant (p<0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
